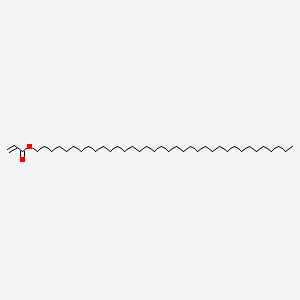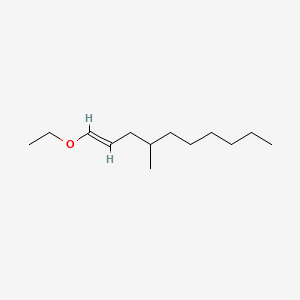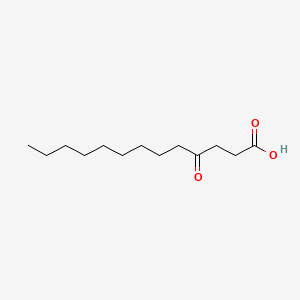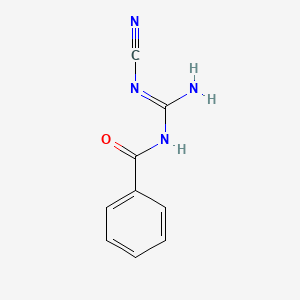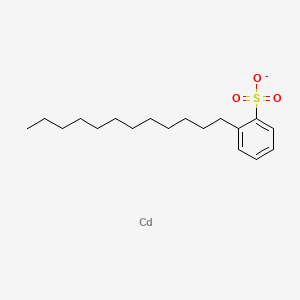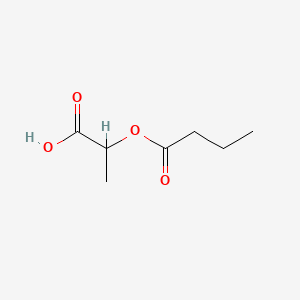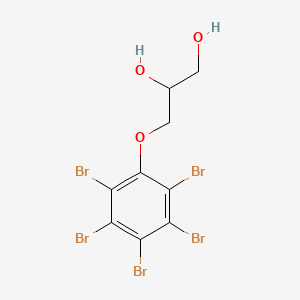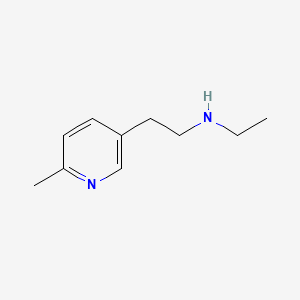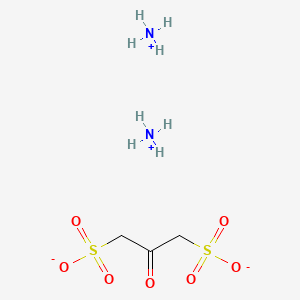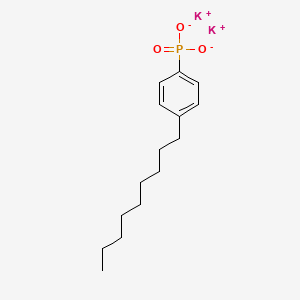
Potassium (4-nonylphenyl) phosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium (4-nonylphenyl) phosphonate is a chemical compound with the molecular formula C₁₅H₂₃K₂O₃P. It is known for its applications in various fields, including industrial processes and scientific research. The compound is characterized by the presence of a phosphonate group attached to a nonylphenyl moiety, which imparts unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of potassium (4-nonylphenyl) phosphonate typically involves the reaction of 4-nonylphenol with phosphorous acid in the presence of a base such as potassium hydroxide. The reaction proceeds through the formation of an intermediate phosphite ester, which is subsequently oxidized to the phosphonate form. The general reaction conditions include:
Temperature: Moderate temperatures (50-70°C)
Solvent: Aqueous or organic solvents like ethanol
Catalyst: Potassium hydroxide
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Raw Materials: 4-nonylphenol, phosphorous acid, potassium hydroxide
Reaction Conditions: Controlled temperature and pressure
Purification: Crystallization or distillation to obtain the pure compound
Análisis De Reacciones Químicas
Types of Reactions: Potassium (4-nonylphenyl) phosphonate undergoes various chemical reactions, including:
Oxidation: Conversion to higher oxidation states
Reduction: Reduction to lower oxidation states
Substitution: Nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents
Reduction: Sodium borohydride or other reducing agents
Substitution: Halogenated compounds under basic conditions
Major Products:
Oxidation: Formation of phosphonic acid derivatives
Reduction: Formation of phosphite derivatives
Substitution: Formation of substituted phosphonates
Aplicaciones Científicas De Investigación
Potassium (4-nonylphenyl) phosphonate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis
Biology: Investigated for its potential as a biocide and antifungal agent
Medicine: Studied for its potential therapeutic effects in treating certain diseases
Industry: Utilized in water treatment processes and as a corrosion inhibitor
Mecanismo De Acción
The mechanism of action of potassium (4-nonylphenyl) phosphonate involves its interaction with molecular targets such as enzymes and cellular membranes. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting metabolic pathways. Additionally, it can interact with cell membranes, altering their permeability and leading to cell death in microorganisms.
Comparación Con Compuestos Similares
- Potassium (4-octylphenyl) phosphonate
- Potassium (4-decylphenyl) phosphonate
- Potassium (4-dodecylphenyl) phosphonate
Comparison: Potassium (4-nonylphenyl) phosphonate is unique due to its specific nonylphenyl group, which imparts distinct chemical properties compared to other similar compounds. The length of the alkyl chain in the nonylphenyl group affects the compound’s solubility, reactivity, and biological activity. For instance, potassium (4-octylphenyl) phosphonate has a shorter alkyl chain, making it less hydrophobic and potentially less effective in certain applications.
Propiedades
Número CAS |
83929-24-2 |
|---|---|
Fórmula molecular |
C15H23K2O3P |
Peso molecular |
360.51 g/mol |
Nombre IUPAC |
dipotassium;(4-nonylphenyl)-dioxido-oxo-λ5-phosphane |
InChI |
InChI=1S/C15H25O3P.2K/c1-2-3-4-5-6-7-8-9-14-10-12-15(13-11-14)19(16,17)18;;/h10-13H,2-9H2,1H3,(H2,16,17,18);;/q;2*+1/p-2 |
Clave InChI |
BJYVDSIKSUKDTJ-UHFFFAOYSA-L |
SMILES canónico |
CCCCCCCCCC1=CC=C(C=C1)P(=O)([O-])[O-].[K+].[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




